molecular formula C17H17IO4 B13016945 Methyl 4-(benzyloxy)-3-ethoxy-5-iodobenzoate

Methyl 4-(benzyloxy)-3-ethoxy-5-iodobenzoate

Cat. No.: B13016945
M. Wt: 412.22 g/mol
InChI Key: WXMZHTSKFKETLP-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxy)-3-ethoxy-5-iodobenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a benzyloxy group, an ethoxy group, and an iodine atom attached to a benzoate core. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(benzyloxy)-3-ethoxy-5-iodobenzoate typically involves the esterification of 4-(benzyloxy)-3-ethoxy-5-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodine atom can be reduced to form a hydrogen atom or substituted with other groups.

    Substitution: The iodine atom can be substituted with various nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions may include the use of palladium catalysts in Suzuki-Miyaura coupling reactions.

Major Products:

    Oxidation: Formation of 4-(benzyloxy)-3-ethoxy-5-iodobenzoic acid.

    Reduction: Formation of 4-(benzyloxy)-3-ethoxybenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(benzyloxy)-3-ethoxy-5-iodobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(benzyloxy)-3-ethoxy-5-iodobenzoate involves its interaction with specific molecular targets. The benzyloxy and ethoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological effects.

Comparison with Similar Compounds

    Methyl 4-(benzyloxy)-3-ethoxybenzoate: Lacks the iodine atom, which may result in different reactivity and biological activity.

    Methyl 4-(benzyloxy)-3-methoxy-5-iodobenzoate: Contains a methoxy group instead of an ethoxy group, which can affect its chemical properties.

    Methyl 4-(benzyloxy)-3-ethoxy-5-bromobenzoate:

Uniqueness: Methyl 4-(benzyloxy)-3-ethoxy-5-iodobenzoate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. The combination of benzyloxy, ethoxy, and iodine groups makes it a versatile compound for various research applications.

Properties

Molecular Formula

C17H17IO4

Molecular Weight

412.22 g/mol

IUPAC Name

methyl 3-ethoxy-5-iodo-4-phenylmethoxybenzoate

InChI

InChI=1S/C17H17IO4/c1-3-21-15-10-13(17(19)20-2)9-14(18)16(15)22-11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3

InChI Key

WXMZHTSKFKETLP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OC)I)OCC2=CC=CC=C2

Origin of Product

United States

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